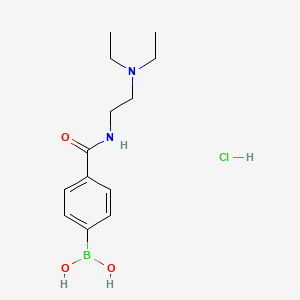

(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride

Description

Properties

IUPAC Name |

[4-[2-(diethylamino)ethylcarbamoyl]phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(8-6-11)14(18)19;/h5-8,18-19H,3-4,9-10H2,1-2H3,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYCSVUEHAFRHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCN(CC)CC)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657297 | |

| Record name | (4-{[2-(Diethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-46-8 | |

| Record name | (4-{[2-(Diethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride typically involves the reaction of 4-bromophenylboronic acid with diethylaminoethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Alcohols or amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₃H₂₂BClN₂O₃

- Molecular Weight : 300.59 g/mol

- Melting Point : 65°C to 67°C

- IUPAC Name : [4-[2-(diethylamino)ethylcarbamoyl]phenyl]boronic acid; hydrochloride

This compound features a unique structure that includes a diethylaminoethyl carbamoyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. This configuration allows for diverse chemical reactivity and biological activity.

Chemistry

(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is primarily employed as a reagent in organic synthesis. Notably, it plays a crucial role in the Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Table 1: Key Reactions Involving the Compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts boronic acid to esters or borates | Hydrogen peroxide, sodium periodate |

| Reduction | Forms corresponding alcohols or amines | Lithium aluminum hydride, sodium borohydride |

| Substitution | Electrophilic or nucleophilic substitutions | Halogens, alkylating agents |

Biology

In biological research, this compound is being explored as a biochemical probe or inhibitor. Its ability to form reversible covalent bonds with diols makes it particularly useful in enzyme inhibition studies. For example, it has been investigated for its potential to inhibit proteasome activity, which is crucial in cancer therapy.

Case Study: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited the proteasome in cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates. The mechanism involved reversible binding to the active site of the enzyme.

Medicine

The compound has shown promise as an anticancer and antimicrobial agent. Its unique structure allows it to interact with various biological targets, which can lead to therapeutic applications.

Table 2: Potential Therapeutic Applications

| Application Type | Description |

|---|---|

| Anticancer | Inhibition of proteasome activity in cancer cells |

| Antimicrobial | Potential activity against bacterial infections |

Industry

In industrial applications, this compound is utilized in developing advanced materials and chemical sensors. Its reactivity allows for the creation of materials that can selectively capture biomolecules.

Mechanism of Action

The mechanism of action of (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The diethylaminoethyl carbamoyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes and proteins .

Comparison with Similar Compounds

Key Properties :

- Purity : ≥95% (typical commercial grade) .

- Melting Point : 186–190°C .

- Storage : Requires an inert atmosphere and refrigeration (2–8°C) to prevent degradation .

- Hazards : Classified as an irritant (Xi) with Risk Phrase R36 (irritating to eyes) and Safety Phrase S26 (immediate eye rinsing advised) .

Comparison with Similar Compounds

The compound belongs to a class of boronic acid derivatives functionalized with amine-containing side chains. Below is a systematic comparison with structurally related analogs:

Structural and Functional Analogues

(4-(Dimethylcarbamoyl)phenyl)boronic acid (CAS: 405520-68-5)

- Molecular Formula: C₉H₁₂BNO₃

- Molecular Weight : 193.01 g/mol .

- Key Differences: Lacks the diethylaminoethyl group and hydrochloride salt. Simpler carbamoyl (dimethyl) substitution reduces steric bulk and alters electronic properties. Similarity Score: 0.74 (based on functional group alignment) .

- Bioactivity : Likely lower membrane permeability due to the absence of a protonatable tertiary amine.

(4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride

(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride (CAS: 1704069-16-8)

- Molecular Formula : C₁₃H₂₂BClN₂O₂

- Molecular Weight : 284.59 g/mol .

- Key Differences: Incorporates a 4-methylpiperazine ring instead of a linear diethylamino group. Increased hydrogen-bonding capacity due to the piperazine nitrogen. Solubility: Likely higher in aqueous media compared to the diethylamino analog.

Research Implications

The diethylaminoethyl-carbamoyl boronic acid hydrochloride demonstrates a balance of solubility and lipophilicity, advantageous for drug delivery systems. Compared to simpler analogs (e.g., dimethylcarbamoyl), its protonatable amine enhances bioavailability, while piperidine/piperazine derivatives offer tailored interactions for enzyme inhibition. Further studies are needed to quantify solubility, stability, and in vivo efficacy across this compound class.

Biological Activity

(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride, with the CAS number 913835-46-8, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a valuable subject of study in drug development.

- Molecular Formula : C13H22BClN2O3

- Molecular Weight : 300.59 g/mol

- Melting Point : 65°C to 67°C

- IUPAC Name : [4-[2-(diethylamino)ethylcarbamoyl]phenyl]boronic acid; hydrochloride

The compound exhibits a unique structure that allows it to participate in various chemical reactions, including oxidation and reduction, which are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with enzymes and proteins through reversible covalent bonding. The boronic acid moiety can form interactions with nucleophilic residues in active sites, leading to inhibition or modulation of enzymatic activity. This mechanism is particularly relevant in the context of proteasome inhibition and enzyme regulation.

Anticancer Activity

Research indicates that boronic acids, including this compound, can act as proteasome inhibitors. For instance, studies have shown that similar boronic acid derivatives can halt the cell cycle at the G2/M phase in cancer cells, leading to growth inhibition. The compound's effectiveness as an anticancer agent is evidenced by its low IC50 values in various cancer cell lines, suggesting potent inhibitory effects on tumor growth .

Antibacterial and Antiviral Activity

Boronic acids have also been explored for their antibacterial and antiviral properties. In vitro studies have demonstrated that certain derivatives exhibit significant activity against bacterial strains and viral infections. The mechanism often involves interference with pathogen replication processes or enzyme activity crucial for their survival .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor, particularly in the context of serine proteases and other relevant targets in metabolic pathways. The inhibition can lead to altered cellular signaling and metabolic processes, which are vital for therapeutic interventions .

Case Studies

- Anticancer Efficacy : In a study involving U266 multiple myeloma cells, a related boronic acid was shown to possess an IC50 value of approximately 8.21 nM, indicating high potency as a proteasome inhibitor . The study highlighted the compound's ability to induce apoptosis and inhibit cell proliferation effectively.

- Antiviral Studies : Another investigation focused on the antiviral potential of boronic acid derivatives against HIV revealed that specific compounds could inhibit viral replication significantly, demonstrating IC50 values around 5 µM . This suggests potential applications in HIV treatment strategies.

Comparative Analysis

| Compound | Biological Activity | IC50 (nM/µM) | Target |

|---|---|---|---|

| This compound | Anticancer | 8.21 | Proteasome |

| Bortezomib | Anticancer | 7.05 | Proteasome |

| Boronic Acid Derivative X | Antiviral | ~5 µM | HIV |

This table illustrates the comparative efficacy of this compound against established compounds like bortezomib, emphasizing its potential as a lead compound in drug development.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC/EC. Apply bootstrap resampling to estimate confidence intervals and hierarchical clustering to identify outlier replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.